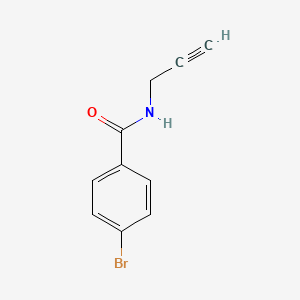

4-Bromo-N-(prop-2-yn-1-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-prop-2-ynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h1,3-6H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBNSCVOQQZLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002566 | |

| Record name | 4-Bromo-N-(prop-2-yn-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82225-32-9 | |

| Record name | Benzamide, 4-bromo-N-2-propyn-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082225329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-(prop-2-yn-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Benzamide Architectures

Substituted benzamides are a well-established class of organic compounds characterized by a benzene (B151609) ring linked to an amide group, with various substituents on the aromatic ring. nanobioletters.com This structural motif is a cornerstone in medicinal chemistry and materials science due to its ability to engage in various biological interactions and its utility as a synthetic intermediate. nanobioletters.comresearchgate.netnih.gov The specific placement of substituents on the benzamide (B126) scaffold dramatically influences the molecule's chemical and physical properties, including its reactivity, solubility, and biological activity. nanobioletters.com

In the case of 4-Bromo-N-(prop-2-yn-1-yl)benzamide, the benzamide core is substituted at the para-position with a bromine atom and on the amide nitrogen with a propargyl group. This specific arrangement of functional groups imparts a unique set of properties to the molecule, making it a valuable tool for synthetic chemists.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-bromo-N-2-propynylbenzamide, N-propargyl-4-bromobenzamide |

| CAS Number | 82225-32-9 |

Data sourced from PubChem and other chemical supplier databases. nih.gov

Significance of Bromo and Propargyl Functionalities in Contemporary Organic Synthesis

The synthetic potential of 4-Bromo-N-(prop-2-yn-1-yl)benzamide is largely dictated by its two key functional groups: the bromo substituent and the N-propargyl group.

The bromo group serves as a versatile handle in a multitude of organic transformations. Its presence on the benzene (B151609) ring activates the molecule for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of complex molecular frameworks, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom can be readily substituted with a wide range of other functional groups, providing a gateway to a diverse array of derivatives.

The propargyl group (prop-2-yn-1-yl) is another highly reactive moiety. The terminal alkyne within this group is a key participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole rings. This reaction is widely employed in drug discovery, bioconjugation, and materials science. Furthermore, the propargyl group can undergo various other transformations, including addition reactions, and can be used to introduce the propargyl unit into larger molecules. researchgate.net

Research Trajectories and Academic Relevance of the Compound

Established Synthetic Pathways to the Core Benzamide (B126) Structure

The fundamental approach to synthesizing this compound involves the creation of an amide linkage between a 4-bromobenzoic acid moiety and propargylamine (B41283).

Amide Bond Formation via Coupling Reactions of 4-Bromobenzoic Acid Derivatives and Propargylamine

The most direct and widely employed method for the synthesis of this compound is the coupling of 4-bromobenzoic acid or its activated derivatives with propargylamine. This reaction is a standard example of amide bond formation, a cornerstone of organic synthesis.

Typically, the carboxylic acid is first activated to increase its reactivity towards the amine. Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid to the more reactive 4-bromobenzoyl chloride. The subsequent reaction with propargylamine, often in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct, yields the desired amide.

Alternative coupling reagents can also be employed to facilitate this transformation under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can directly couple the carboxylic acid and amine, avoiding the need for the acyl chloride intermediate. These methods are particularly useful when dealing with sensitive substrates.

A study on the synthesis of N-substituted benzamide derivatives as potential antitumor agents outlines a general procedure for amide bond formation that can be adapted for this specific compound. researchgate.net While not detailing the synthesis of this compound itself, the described methodologies, such as the use of coupling agents, are standard and applicable. researchgate.net

| Reactant 1 | Reactant 2 | Coupling/Activating Agent | Product |

|---|---|---|---|

| 4-Bromobenzoic acid | Propargylamine | Thionyl chloride, then base | This compound |

| 4-Bromobenzoic acid | Propargylamine | EDC/HOBt | This compound |

Alternative Synthetic Approaches to the N-Propargylbenzamide Core

While the direct coupling of a benzoic acid derivative and propargylamine is the most common route, other strategies can be envisioned for the construction of the N-propargylbenzamide core. One such approach could involve the Nicholas reaction, which is useful for introducing propargyl groups into molecules, especially those sensitive to basic conditions. nih.gov This method utilizes dicobalt hexacarbonyl-stabilized propargylium ions for the acid-promoted propargylation of various functional groups. nih.gov

Another potential, though less direct, method could involve the initial synthesis of a different N-substituted benzamide, followed by a chemical transformation to introduce the propargyl group. However, such multi-step sequences are generally less efficient than the direct coupling approach.

Advanced Derivatization Strategies Leveraging the Propargyl Group

The propargyl group of this compound is a highly versatile functional handle that allows for a wide range of subsequent chemical transformations. This reactivity is key to its utility as a building block in the synthesis of more complex molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

One of the most powerful and widely used reactions involving the propargyl group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). beilstein-journals.orgacs.orgrsc.orgnih.gov This "click chemistry" reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.govcsic.es

In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-triazole regioisomer. beilstein-journals.orgnih.gov The reaction is known for its mild conditions, high yields, and tolerance of a wide variety of functional groups. beilstein-journals.org The resulting triazole ring is a stable, aromatic heterocycle with a significant dipole moment, making it a valuable linker in medicinal chemistry and materials science. nih.gov

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.orgrsc.org Various copper(I) sources can be used, often generated in situ from copper(II) salts with a reducing agent like sodium ascorbate.

| Alkyne Substrate | Azide Substrate | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Organic Azide (R-N₃) | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole |

Metal-Free [3+2] Cycloaddition Approaches

While the CuAAC reaction is highly efficient, the potential cytotoxicity of copper has driven the development of metal-free cycloaddition alternatives. psu.edu Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example, although it typically requires the use of strained cyclooctynes rather than terminal alkynes like the one present in this compound. psu.edu

However, other metal-free [3+2] cycloaddition reactions involving diazo compounds can be employed. nih.gov Enoldiazo compounds, for instance, can serve as dipolar components in reactions with alkynes to form various heterocyclic structures. nih.gov

Other Propargyl-Mediated Transformations

Beyond cycloaddition reactions, the propargyl group can participate in a variety of other chemical transformations. These include:

Electrochemical Cyclization: N-propargylbenzamides can undergo electrochemical oxidative intramolecular cyclization to form oxazole (B20620) ketals. rsc.orgresearchgate.net This metal-free method provides a sustainable route to structurally diverse heterocyclic compounds. rsc.org

Gold-Catalyzed Transformations: Gold catalysts can activate the alkyne of propargyl alcohols and amines for various transformations. researchgate.net While specific applications to this compound are not detailed, the general reactivity of propargyl systems under gold catalysis is well-established.

Deprotection: The N-propargyl group can be selectively cleaved under ruthenium catalysis, suggesting its potential use as a protecting group for amides. researchgate.net

Iodine-Mediated Reactions: N-Iodosuccinimide can mediate the intermolecular iodofunctionalization of allenamides, which can be formed from propargyl amides. nih.gov

These diverse synthetic strategies highlight the importance of this compound as a versatile intermediate in the construction of complex molecular architectures.

Advanced Derivatization Strategies Leveraging the Bromine Substituent

The bromine atom on the phenyl ring of this compound serves as a versatile anchor for introducing a wide array of functional groups. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium catalysts are exceptionally effective for activating the carbon-bromine bond, enabling reactions with various coupling partners under relatively mild conditions. beilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govlibretexts.org For this compound, the bromine substituent can be readily displaced by an aryl, vinyl, or alkyl group from the corresponding boronic acid or ester. This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acid reagents. nih.govnih.gov The general transformation involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid, Alkyltrifluoroborate nih.gov | Nucleophile |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂ nih.gov | Active metal center |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ beilstein-journals.org | Activates organoboron species |

| Solvent | Toluene, Dioxane, Aqueous mixtures beilstein-journals.orgnih.gov | Reaction medium |

| Temperature | Room temperature to 100 °C | Varies with substrate reactivity |

Sonogashira Coupling:

The Sonogashira coupling reaction specifically forges a bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org While this compound already contains a terminal alkyne, the bromine atom allows for the introduction of a second alkyne moiety. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org The ability to perform this reaction under mild, often room temperature, conditions makes it extremely useful for the synthesis of complex molecules and conjugated systems. wikipedia.org Copper-free variants of the Sonogashira coupling have also been developed to avoid potential issues with the copper co-catalyst. organic-chemistry.orglibretexts.org

Table 2: Typical Conditions for Sonogashira Coupling of this compound

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene wikipedia.org | Nucleophile |

| Catalyst | PdCl₂(PPh₃)₂, Pd₂(dba)₃ beilstein-journals.orgresearchgate.net | Active metal center |

| Co-catalyst | Copper(I) iodide (CuI) researchgate.net | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diethylamine wikipedia.orgresearchgate.net | Neutralizes HX byproduct |

| Solvent | Toluene, Dioxane, DMF beilstein-journals.orgwikipedia.org | Reaction medium |

Alternative Cross-Coupling and Halogen-Based Transformations

Beyond Suzuki-Miyaura and Sonogashira reactions, the carbon-bromine bond is amenable to other important transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction enables the synthesis of arylamines from aryl halides. nih.gov By reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base, the bromine atom can be substituted with a nitrogen-containing functional group. The choice of ligand, such as Xantphos or BINAP, is crucial for achieving high selectivity and yield, particularly when coupling with primary amines to avoid diarylation. beilstein-journals.orgnih.gov

Other Transformations: The bromine atom can also participate in other coupling reactions, such as Heck coupling (with alkenes), Stille coupling (with organostannanes), and Hiyama coupling (with organosilicon compounds), further expanding the synthetic utility of this scaffold. libretexts.orglibretexts.org

Reactivity Profiles of the Terminal Alkyne Moiety

The terminal alkyne is a versatile functional group, amenable to a variety of transformations that allow for the construction of complex molecular architectures.

Mechanisms of [3+2] Cycloadditions

The terminal alkyne of this compound can participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings. These reactions typically involve the reaction of the alkyne (the dipolarophile) with a 1,3-dipole.

The mechanism of these cycloadditions can be influenced by the nature of the reactants and the reaction conditions. For instance, some [3+2] cycloadditions proceed through a concerted mechanism, where the two new sigma bonds are formed in a single transition state. nih.gov Computational studies, such as activation strain analysis, can shed light on the energetics of this process, revealing that the interaction between the reactants at the transition state is a key factor influencing the reaction rate. nih.gov Frontier molecular orbital (FMO) theory is also a valuable tool for understanding the reactivity, as the energy levels of the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determine the strength of the interaction. nih.gov

Alternatively, stepwise mechanisms involving zwitterionic or biradical intermediates can also occur in [2+2] and other cycloaddition reactions. nih.gov The specific pathway is often dictated by the electronic properties of the reacting partners. For example, the reaction of an electron-rich ynamine with an electron-deficient nitroalkene has been computationally shown to proceed via a pseudoradical intermediate. nih.gov

A prominent example of a [3+2] cycloaddition is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, which would yield a triazole derivative from this compound and an organic azide.

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-rich triple bond of the alkyne moiety is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Additions: Alkynes react with electrophiles, although they are generally less reactive than alkenes. ic.ac.ukchemistrysteps.com The reaction is initiated by the attack of the π-electrons of the triple bond on the electrophile, leading to the formation of a vinyl carbocation intermediate. chemistrysteps.comlibretexts.org This intermediate is then attacked by a nucleophile to give the final addition product. The regioselectivity of the addition to terminal alkynes like that in this compound typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon atom. chemistrysteps.comlibretexts.org Common electrophilic additions include hydrohalogenation (addition of HX) and hydration (addition of water in the presence of a mercury salt catalyst). ic.ac.uklibretexts.orglibretexts.org Hydration of a terminal alkyne initially forms an enol, which then tautomerizes to the more stable ketone. libretexts.orglibretexts.orgmsu.edu

Nucleophilic Additions: The sp-hybridized carbon atoms of an alkyne also impart some electrophilic character, allowing for nucleophilic attack, particularly when the alkyne is activated by electron-withdrawing groups. msu.edu While the benzamide group is not strongly activating, under certain conditions, nucleophilic addition can occur. For instance, the addition of amines or thiols to activated alkynes is a well-established transformation. bham.ac.uk The development of catalytic methods, such as the use of Brønsted acids or transition metals, has expanded the scope of nucleophilic additions to less activated alkynes. cjcatal.com For example, a novel catalytic reaction has been developed for the nucleophilic addition of terminal alkynes to α,β-unsaturated-γ-lactams. cjcatal.com

Reactivity Profiles of the Aryl Bromide Substituent

The aryl bromide functionality is a key handle for introducing molecular diversity through cross-coupling reactions and, in some cases, nucleophilic aromatic substitution.

Oxidative Addition and Reductive Elimination in Cross-Coupling Catalysis

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Negishi couplings, are fundamental transformations in modern organic synthesis. wikipedia.org The catalytic cycle of these reactions typically involves two key steps: oxidative addition and reductive elimination. wikipedia.orglibretexts.org

Oxidative addition is the initial step where the low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond. wikipedia.orglibretexts.org This process increases the oxidation state and coordination number of the metal center. wikipedia.org For this to occur, the metal complex must have a vacant coordination site. wikipedia.org The mechanism can proceed through different pathways, including a concerted pathway, an SN2-type mechanism, or radical pathways. wikipedia.org

Following oxidative addition and a subsequent transmetalation step (in the case of Suzuki or Negishi coupling), the two organic fragments are brought together on the metal center. The final step is reductive elimination , where a new carbon-carbon or carbon-heteroatom bond is formed, and the product is released from the metal's coordination sphere, regenerating the active catalyst. wikipedia.orglibretexts.org This step is favored when the newly formed bond is strong and requires the two groups to be adjacent to each other on the metal. wikipedia.org

For example, a Sonogashira coupling of this compound with another terminal alkyne would proceed via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a copper acetylide, and finally reductive elimination to form a new carbon-carbon bond.

Nucleophilic Aromatic Substitution Pathways (if applicable to advanced derivatives)

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, aromatic rings are electron-rich and not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group can activate the ring towards SNA_r. wikipedia.orgmasterorganicchemistry.com

For this compound itself, the benzamide group is not sufficiently electron-withdrawing to facilitate SNA_r under standard conditions. However, for advanced derivatives of this compound where potent electron-withdrawing groups (e.g., nitro groups) are introduced onto the aromatic ring, SNA_r could become a viable reaction pathway. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com

The most common mechanism for SNA_r is the addition-elimination mechanism. wikipedia.orgyoutube.com This involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comyoutube.com In a subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

An alternative, though less common, mechanism is the elimination-addition (benzyne) mechanism, which can occur in the absence of strong electron-withdrawing groups but requires a very strong base. youtube.comyoutube.com

Amide Bond Stability and Transformations

The amide bond is known for its exceptional stability, a consequence of resonance delocalization which imparts partial double bond character to the C-N bond. nih.govyoutube.com This resonance stabilization results in a planar structure and a significant rotational barrier around the C-N bond. youtube.com The half-life of a typical amide bond under physiological conditions is estimated to be several years, highlighting its robustness. youtube.com

Despite this inherent stability, the amide bond in this compound and its derivatives can undergo transformations under specific conditions. These transformations often require activation of the amide bond to overcome its high stability. nih.gov

Methods for amide bond activation and subsequent transformation include:

Recent research has focused on developing milder and more selective methods for amide bond transformations, often employing transition metal catalysis or enzymatic approaches. nih.govresearchgate.net For instance, N-methylation of anilide bonds has been shown to increase plasma stability by sterically shielding the amide from enzymatic hydrolysis. nih.gov

Computational and Experimental Mechanistic Studies of Key Reactions

The chemical behavior of this compound is characterized by the dual reactivity of its aryl bromide and N-propargyl groups. Mechanistic investigations, both computational and experimental, have been crucial in elucidating the pathways of its key transformations, primarily the Sonogashira coupling and gold-catalyzed cyclization reactions. While direct studies on this specific molecule are not extensively documented, a wealth of information from related systems provides a robust framework for understanding its reaction mechanisms.

One of the most significant reactions involving the aryl bromide moiety is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The Proposed Sonogashira Coupling Mechanism:

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The catalytic cycle then proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide, in this case, this compound, to form a Pd(II)-aryl complex.

Transmetalation: Concurrently, the terminal alkyne reacts with the copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne group to the palladium center and regenerating the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While this mechanism is widely accepted, efforts to isolate and characterize the proposed palladium intermediates have been challenging. libretexts.org However, multinuclear NMR spectroscopy has been successful in identifying some transient species. libretexts.org

Table 1: Key Steps in the Sonogashira Coupling of this compound

| Step | Description | Intermediate Species |

| 1 | Oxidative Addition of this compound to Pd(0) | Aryl-Pd(II)-Br complex |

| 2 | Formation of Copper(I) Acetylide | Cu(I)-alkyne complex |

| 3 | Transmetalation | Aryl-Pd(II)-alkyne complex |

| 4 | Reductive Elimination | Coupled Product + Pd(0) |

Recent research has also explored copper-free Sonogashira couplings, with density functional theory (DFT) calculations being instrumental in probing the alternative mechanistic pathways. libretexts.org These studies help in understanding the energetics and feasibility of different reaction routes. libretexts.org

Another key area of reactivity for this compound involves the N-propargyl group, which can participate in gold-catalyzed cyclization reactions. Gold catalysts, particularly Au(I) complexes, are known to be highly effective in activating alkyne functionalities towards nucleophilic attack.

Gold-Catalyzed Intramolecular Cyclization:

In the presence of a gold(I) catalyst, the triple bond of the propargyl group in this compound can be activated. This activation facilitates an intramolecular attack by the amide oxygen, leading to the formation of a five- or six-membered heterocyclic ring, typically an oxazoline (B21484) or a dihydrooxazine derivative.

Combined DFT and experimental studies on similar systems have provided significant insights into these cycloisomerization reactions. pku.edu.cnnih.gov These studies have shown that the reaction proceeds through a series of well-defined steps:

π-Activation: The gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity.

Intramolecular Attack: The nucleophilic amide oxygen attacks the activated alkyne. The regioselectivity of this attack (i.e., whether it leads to a five- or six-membered ring) can be influenced by factors such as the substitution pattern and the ligands on the gold catalyst.

Protodeauration/Rearrangement: The resulting vinyl-gold intermediate can then undergo protodeauration or further rearrangement to yield the final heterocyclic product and regenerate the gold catalyst.

DFT calculations have been particularly useful in mapping the potential energy surfaces of these reactions, identifying transition states, and explaining the observed regioselectivities. pku.edu.cnnih.gov For instance, studies on related bromoallenyl ketones have shown that the regioselectivity between a 1,2-hydride shift and a 1,2-bromide shift can be controlled by the choice of ligand on the gold catalyst. nih.gov

Table 2: General Steps in the Gold-Catalyzed Cyclization of N-Propargyl Amides

| Step | Description | Key Intermediate |

| 1 | π-Activation of the Alkyne | Gold-alkyne complex |

| 2 | Intramolecular Nucleophilic Attack | Vinylic gold intermediate |

| 3 | Protodeauration/Rearrangement | Heterocyclic product + Gold catalyst |

Furthermore, theoretical studies on the reaction between phenyl radicals and propargyl radicals have provided fundamental data on the reactivity of the propargyl moiety. rsc.org These studies, employing high-level computational methods like CCSD(T)-F12 and RRKM-ME calculations, help in understanding the kinetics and thermodynamics of various reaction channels available to the propargyl group. rsc.org

Spectroscopic and Structural Elucidation Methodologies for 4 Bromo N Prop 2 Yn 1 Yl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 4-Bromo-N-(prop-2-yn-1-yl)benzamide would be expected to exhibit a distinct set of signals corresponding to the different types of protons present in the molecule. Based on the analysis of related structures, such as 4-bromobenzamide (B181206) and other N-substituted benzamides, a predicted ¹H NMR spectrum can be outlined. nih.govrsc.org

The aromatic protons on the 4-bromophenyl ring would typically appear as two doublets in the downfield region, a consequence of their coupling to adjacent protons. The protons closer to the electron-withdrawing carbonyl group would be expected at a slightly lower field than those adjacent to the bromine atom. The methylene (B1212753) protons (CH₂) of the propargyl group, being adjacent to the nitrogen atom, would likely appear as a doublet. The acetylenic proton (C≡CH) is anticipated to be a triplet due to coupling with the methylene protons. Finally, the amide proton (NH) would present as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (2H, ortho to C=O) | 7.6-7.8 | Doublet | ~8.5 |

| Aromatic (2H, ortho to Br) | 7.5-7.7 | Doublet | ~8.5 |

| Amide (NH) | 8.2-8.6 | Triplet | ~5.5 |

| Methylene (CH₂) | 4.2-4.4 | Doublet | ~5.5 |

| Acetylenic (CH) | 2.2-2.4 | Triplet | ~2.5 |

Note: Predicted values are based on data from related compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to appear at the most downfield position, typically in the range of 165-170 ppm. The aromatic carbons would resonate in the 120-140 ppm region, with the carbon attached to the bromine atom (C-Br) and the carbon attached to the carbonyl group (C-C=O) showing distinct shifts. The two acetylenic carbons would have characteristic chemical shifts, with the terminal, protonated carbon appearing at a higher field than the internal, quaternary carbon. The methylene carbon, situated between the nitrogen and the alkyne, would also have a specific chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic (C-Br) | ~127 |

| Aromatic (CH, ortho to C=O) | ~129 |

| Aromatic (CH, ortho to Br) | ~132 |

| Aromatic (C-C=O) | ~133 |

| Acetylenic (C≡CH) | ~80 |

| Acetylenic (C≡CH) | ~72 |

| Methylene (CH₂) | ~30 |

Note: Predicted values are based on data from related compounds and may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the coupling between the methylene and acetylenic protons of the propargyl group, as well as the coupling between adjacent aromatic protons. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, definitively linking the proton and carbon signals.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR and Raman spectra would be expected to display several key absorption bands. A strong absorption band corresponding to the C=O stretching of the amide group would be prominent, typically appearing around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed as a sharp peak in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the sp-hybridized carbon in the alkyne group would be a sharp band around 3300 cm⁻¹. The C≡C stretching of the alkyne is typically a weak to medium band found in the 2100-2140 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Table 3: Predicted FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretching | 3300 - 3500 |

| Acetylenic (C-H) | Stretching | ~3300 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Alkyne (C≡C) | Stretching | 2100 - 2140 |

| Amide (C=O) | Stretching | 1640 - 1680 |

| Amide (N-H) | Bending | 1510 - 1550 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Br | Stretching | 500 - 600 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The high-resolution mass spectrum of this compound would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. The exact mass measurement would allow for the unambiguous confirmation of the molecular formula, C₁₀H₈BrNO. nih.gov

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for benzamides involve the cleavage of the amide bond. For this compound, the loss of the propargylamino group (•NHCH₂C≡CH) to form the 4-bromobenzoyl cation is a likely fragmentation. This cation could then lose a molecule of carbon monoxide to yield the 4-bromophenyl cation. Another possible fragmentation is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a resonance-stabilized propargylaminium ion.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional interactions governing the supramolecular assembly in benzamide (B126) derivatives. The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust and predictable networks.

In the crystal structures of benzamide derivatives, molecules are often linked by intermolecular N-H···O hydrogen bonds. For instance, in a related compound, 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by both O-H···O and N-H···O hydrogen bonds, which form chains along specific crystallographic axes. nih.gov The analysis of these interactions involves the precise measurement of the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle. These parameters, determined from single-crystal X-ray diffraction data, provide definitive evidence of hydrogen bonding.

The following table presents typical hydrogen bond geometries observed in the crystal structures of related bromobenzamide derivatives, illustrating the range of these interactions.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) | Reference |

| N-H···O | 0.88 | 2.08 | 2.949 | 173 | nih.gov |

| O-H···O | 0.84 | 1.91 | 2.723 | 163 | nih.gov |

| C-H···O | 0.95 | 2.59 | 3.494 | 159 | nih.gov |

| N-H···S | 0.81 | 2.75 | 3.510 | 159 | researchgate.net |

This data is illustrative and compiled from studies on related benzamide derivatives.

Intermolecular Halogen-Halogen Interactions

The presence of a bromine atom on the benzamide scaffold introduces the possibility of halogen bonding and other halogen-related intermolecular contacts. Halogen bonds (X···Y) are highly directional, non-covalent interactions where a halogen atom acts as an electrophilic species.

Specifically, in brominated benzamides, Br···Br interactions have been observed. nih.gov These can be classified based on the geometry of the C-Br···Br-C arrangement. The analysis of the Cambridge Structural Database (CSD) combined with theoretical calculations reveals that the strength of these interactions can range from -0.38 to -2.35 kcal/mol. rsc.org The nature of these interactions is predominantly dispersive, though a significant electrostatic component, influenced by the σ-hole on the bromine atom, is also present. rsc.org

In the crystal structure of some 4-bromobenzamide derivatives, Br···Br distances have been measured to be around 3.54 Å, which is less than the sum of the van der Waals radii of two bromine atoms, indicating a significant interaction. nih.govjst.go.jp These interactions can contribute to the formation of specific packing motifs, such as the formation of isosceles triangles of bromine atoms linking different molecules. nih.govjst.go.jp Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to further characterize these weak interactions by identifying bond critical points and analyzing their electron density properties. mdpi.com

The table below summarizes key parameters for Br···Br interactions found in the crystal structures of related compounds.

| Interaction Type | Br···Br Distance (Å) | C-Br···Br Angle (°) | Estimated Interaction Energy (kcal/mol) | Reference |

| Type I | 3.5403 | - | - | nih.govjst.go.jp |

| Type II | - | ~90 and ~180 | -1.72 to -1.91 | rsc.org |

| - | 3.4976 | - | - | nih.gov |

This data is illustrative and compiled from studies on related brominated compounds.

Computational and Theoretical Chemistry Studies on 4 Bromo N Prop 2 Yn 1 Yl Benzamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of a molecule like 4-bromo-N-(prop-2-yn-1-yl)benzamide. These calculations can determine the optimized molecular geometry, total energy, and the distribution of electrons within the molecule.

Typically, a basis set such as 6-311++G(d,p) is used in conjunction with a functional like B3LYP to achieve a balance between computational cost and accuracy. The results of these calculations provide a foundational understanding of the molecule's stability and the electronic effects of its substituent groups—the bromine atom, the benzamide (B126) core, and the propargyl group. While general principles suggest the electron-withdrawing nature of the bromine and the amide group, precise values for bond lengths, bond angles, and dihedral angles for this compound are not currently available in published research.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For analogous aromatic compounds, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the electron-accepting portions of the molecule. An analysis of this compound would likely reveal the influence of the bromine atom and the propargyl group on the energies and localizations of these frontier orbitals. Global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be derived from the HOMO and LUMO energies. researchgate.net

Table 1: Conceptual DFT-Derived Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

This table represents the standard descriptors that would be calculated from HOMO and LUMO energies, though specific values for this compound are not documented in existing literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, such as those around electronegative atoms like oxygen and nitrogen, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) highlight electron-deficient areas, often around hydrogen atoms, which are susceptible to nucleophilic attack.

For this compound, one would expect to see a significant negative potential around the carbonyl oxygen of the amide group, making it a likely site for hydrogen bonding. The hydrogen atom of the amide N-H group would exhibit a positive potential. The aromatic ring and the terminal alkyne group would also display distinct electrostatic potential features influencing their reactivity.

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method used to analyze the electron density distribution in a molecule. By examining the critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces.

A QTAIM analysis of this compound would provide quantitative data on the strength and nature of its intramolecular bonds and potential intermolecular interactions. This level of detailed analysis, however, has not yet been reported for this specific compound.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. Red spots on the dnorm surface indicate contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds.

Table 2: Typical Contributions to Crystal Packing from Hirshfeld Surface Analysis for Related Benzamides

| Contact Type | Typical Percentage Contribution |

| H···H | 20-50% |

| C···H / H···C | 10-20% |

| O···H / H···O | 5-15% |

| Br···H / H···Br | 5-15% |

This table provides an example of the type of data generated from a Hirshfeld surface analysis based on studies of similar brominated organic molecules. nih.gov Specific data for this compound is not available.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its preferred conformation. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. This process identifies the low-energy conformers and the energy barriers between them.

For this compound, key rotations would occur around the C-N bond of the amide linkage and the N-C bond of the propargyl group. Understanding the conformational landscape is crucial for predicting how the molecule might interact with biological targets. To date, a detailed conformational analysis and potential energy surface map for this compound has not been published.

Advanced Research Applications and Methodological Contributions of 4 Bromo N Prop 2 Yn 1 Yl Benzamide Derivatives

Development of Chemical Probes and Bioconjugation Tools

The N-propargyl group of 4-bromo-N-(prop-2-yn-1-yl)benzamide is a prime functional handle for bioconjugation reactions, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the benzamide (B126) derivative and a biomolecule of interest that has been modified to contain an azide (B81097) group. The high efficiency and specificity of the CuAAC reaction, even at low concentrations and in complex biological media, make derivatives of this compound excellent candidates for the development of chemical probes.

Once conjugated to a biomolecule, the benzamide portion can serve various purposes. For instance, it can act as a reporter tag by incorporating a fluorescent or radioactive isotope, or it can function as an affinity label for identifying and isolating binding partners of the target biomolecule. The ability to attach this moiety to proteins, nucleic acids, or other cellular components allows researchers to study biological processes in their native environments.

Key Features for Bioconjugation:

| Functional Group | Reaction Type | Product | Utility |

| N-propargyl (alkyne) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole | Covalent and stable linkage to azide-modified biomolecules. |

| N-propargyl (alkyne) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole | Copper-free bioconjugation for live-cell imaging and in vivo applications. |

Role as a Scaffold in Combinatorial Chemistry and Library Synthesis

In the quest for new bioactive compounds, combinatorial chemistry plays a pivotal role by enabling the rapid synthesis of large libraries of related molecules. This compound serves as an excellent scaffold for such libraries due to its two distinct points of diversification.

The bromine atom on the phenyl ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at this position. The Sonogashira coupling, in particular, is useful for reacting aryl halides with terminal alkynes, further expanding the structural diversity that can be achieved.

Simultaneously, the terminal alkyne of the N-propargyl group can be modified, for example, through the aforementioned click chemistry, to introduce another set of diverse functionalities. This dual reactivity allows for the creation of large and structurally complex libraries of compounds from a single, readily accessible starting material. These libraries can then be screened for various biological activities to identify novel drug leads or tool compounds for chemical biology research.

Diversification Strategies:

| Reactive Site | Coupling Reaction | Reagents | Resulting Modification |

| 4-Bromo group | Suzuki Coupling | Aryl or vinyl boronic acids/esters, Pd catalyst, base | Introduction of various aryl or vinyl groups. |

| 4-Bromo group | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Formation of a C-C bond with an alkyne. |

| N-propargyl group | CuAAC (Click Chemistry) | Organic azides, Cu(I) catalyst | Formation of a triazole ring with a diverse substituent. |

Ligand Design in Coordination Chemistry (e.g., via triazole-containing derivatives)

The transformation of the propargyl group of this compound into a 1,2,3-triazole ring opens up avenues in coordination chemistry. Triazoles are known to be effective ligands for a variety of metal ions, and their derivatives are widely used in the construction of coordination complexes and metal-organic frameworks (MOFs).

By reacting this compound with an appropriate azide-containing molecule, a triazole-functionalized benzamide can be synthesized. This new molecule can then act as a ligand, coordinating to metal centers through the nitrogen atoms of the triazole ring. The specific coordination properties of the resulting complex will be influenced by the nature of the substituent introduced via the azide, as well as the electronic properties of the bromobenzamide core. Such complexes can have applications in catalysis, sensing, and materials science. For instance, transition metal complexes of triazole-based ligands have been investigated for their catalytic and antimicrobial activities.

Precursor for Advanced Polymeric and Supramolecular Materials

The reactive functionalities of this compound also make it a valuable monomer or building block for the synthesis of advanced polymeric and supramolecular materials. The propargyl group can undergo polymerization through various methods, leading to the formation of poly(propargyl amide)s. The properties of these polymers can be tailored by modifying the benzamide portion of the monomer or by copolymerization with other monomers.

In the realm of supramolecular chemistry, the benzamide moiety itself can participate in hydrogen bonding interactions, leading to the formation of self-assembled structures. The directionality and strength of these interactions can be tuned by modifying the substituents on the phenyl ring. The alkyne group provides a site for further functionalization, which can be used to control the packing and properties of the resulting supramolecular assemblies.

Methodological Innovations in Organic Synthesis Catalysis

Derivatives of N-propargyl benzamides have been employed in the development of novel catalytic methods in organic synthesis. For example, palladium-catalyzed hydroarylation of N-propargyl benzamides provides a direct route to N-allylbenzamides, which are important synthetic intermediates. This method offers a more straightforward approach compared to traditional synthetic routes.

Furthermore, the metal complexes formed from triazole-containing ligands derived from this compound can themselves be explored as catalysts for various organic transformations. The tunability of the ligand structure allows for the fine-tuning of the catalytic activity and selectivity of the metal center. The catalytic activities of such complexes can be investigated in reactions like oxidation and C-C bond formation.

Future Directions and Emerging Research Avenues for 4 Bromo N Prop 2 Yn 1 Yl Benzamide Research

Integration with Sustainable and Green Chemistry Methodologies

The chemical industry is increasingly shifting towards more environmentally benign practices. Future research on 4-Bromo-N-(prop-2-yn-1-yl)benzamide should prioritize the integration of green chemistry principles into its synthesis and application.

Sustainable Synthesis:

Traditional amide bond formation often relies on stoichiometric activating agents, leading to significant waste. ucl.ac.uk Future synthetic strategies for this compound could focus on catalytic methods that minimize waste and energy consumption. ucl.ac.uk Enzymatic catalysis, for instance, using enzymes like Candida antarctica lipase B (CALB), offers a highly efficient and environmentally friendly alternative for amide bond formation. bohrium.commdpi.comnih.gov These reactions can often be performed in greener solvents, such as cyclopentyl methyl ether (CPME), further reducing the environmental impact. mdpi.comnih.gov Other approaches include the direct amidation of carboxylic acids and amines using catalysts under solvent-free or aqueous conditions. chemrxiv.orgsciepub.comnih.gov

Table 1: Comparison of Traditional and Green Amidation Methods

| Feature | Traditional Methods | Green/Sustainable Methods |

| Reagents | Stoichiometric coupling agents (e.g., carbodiimides, HATU) | Catalytic (e.g., boric acid, enzymes), often metal-free chemrxiv.orgsciepub.com |

| Solvents | Often hazardous (e.g., DMF, CH2Cl2) ucl.ac.uk | Greener alternatives (e.g., water, CPME), or solvent-free mdpi.comchemrxiv.org |

| Byproducts | Significant amounts of waste | Minimal waste, often water is the only byproduct |

| Conditions | Often harsh | Milder reaction conditions |

High-Throughput Synthesis and Screening Approaches

To accelerate the discovery of new applications for this compound, high-throughput synthesis and screening methodologies are indispensable. These techniques allow for the rapid generation and evaluation of large libraries of derivative compounds.

High-Throughput Synthesis:

The synthesis of amide libraries can be expedited using automated platforms and flow chemistry. prolabas.comrsc.org For instance, stopped-flow technology integrated with high-throughput continuous platforms can be employed for the rapid synthesis of combinatorial libraries of amides. rsc.org The alkyne functionality in this compound is particularly amenable to high-throughput functionalization via "click" chemistry, allowing for the creation of diverse oligomer libraries. acs.orgnih.gov

High-Throughput Screening:

High-throughput screening (HTS) can be utilized to rapidly assess the biological or material properties of derivatives of this compound. sigmaaldrich.com Automated systems can screen large numbers of compounds to identify potential leads for drug discovery or new materials with desired characteristics. sigmaaldrich.com Techniques like thin-layer chromatography (TLC) can be automated for 96-well screening platforms to monitor enzymatic reactions or other transformations.

Exploration of Photocatalytic and Electrocatalytic Transformations

The bromoarene and terminal alkyne moieties of this compound present opportunities for novel transformations using photocatalysis and electrocatalysis. These methods often proceed under mild conditions and can offer unique reactivity.

Photocatalytic Functionalization:

The carbon-bromine bond in the benzamide (B126) ring is a prime target for photocatalytic functionalization. Visible-light photoredox catalysis can be used to activate C-Br bonds for various coupling reactions, such as C-C, C-N, and C-O bond formation, under mild conditions. arizona.edursc.org This opens up avenues for synthesizing a wide range of derivatives from this compound.

Electrocatalytic Reactions:

The terminal alkyne group can undergo various electrocatalytic transformations. For example, electrocatalytic semi-hydrogenation of terminal alkynes to alkenes can be achieved with high selectivity using nickel or cobalt complexes as catalysts. nih.govacs.org This provides a controlled method for modifying the propargyl group. Furthermore, electrochemistry can be employed for the synthesis of amides, offering an alternative green synthetic route.

Advanced In-Silico Modeling for Rational Design and Prediction

Computational chemistry and in-silico modeling are powerful tools for accelerating the research and development process by predicting the properties and activities of new compounds, thus reducing the need for extensive empirical screening.

Predictive Modeling:

In-silico methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of derivatives of this compound. mdpi.comresearchgate.netjonuns.com This allows for the early-stage identification of promising candidates with favorable drug-like properties. mdpi.com Molecular docking studies can predict the binding affinity of these compounds to biological targets, guiding the design of new therapeutic agents. mdpi.comresearchgate.netresearchgate.net

Table 2: Key In-Silico Prediction Parameters for Drug Discovery

| Parameter | Description | Importance |

| LogP | Lipophilicity | Affects absorption and distribution |

| Molecular Weight | Size of the molecule | Influences bioavailability |

| Hydrogen Bond Donors/Acceptors | Potential for intermolecular interactions | Crucial for target binding |

| Polar Surface Area | A measure of a molecule's polarity | Relates to cell permeability |

| ADMET Properties | Absorption, Distribution, Metabolism, Excretion, Toxicity | Predicts the pharmacokinetic and safety profile |

Interdisciplinary Research with Materials Science and Nanotechnology

The unique structural features of this compound make it an attractive building block for the development of advanced materials and for applications in nanotechnology.

Materials Science:

The rigid benzamide core and the reactive alkyne and bromide functionalities make this compound a candidate for the rational design of functional organic materials. rsc.orgresearchgate.netvcu.edu For instance, it could be incorporated as a linker in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netvcu.edu The terminal alkyne can be used for post-synthetic modification of these materials.

Nanotechnology:

In nanotechnology, derivatives of this compound could be used in the synthesis of nanoparticles for various applications, including as catalysts or in drug delivery systems. biointerfaceresearch.comresearchgate.net The propargyl group can be used to attach the molecule to surfaces or other molecules via click chemistry, enabling the construction of complex nanostructures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-N-(prop-2-yn-1-yl)benzamide, and how can purity be validated?

- Methodology : The compound is typically synthesized via coupling reactions between 4-bromobenzoic acid derivatives and propargylamine. For example, activated esters (e.g., 2,4,6-trinitrophenyl benzoate) can react with amines under reflux in toluene .

- Validation : Post-synthesis, purity is confirmed using NMR (e.g., characteristic peaks for the propargyl group at δ 2.45–2.49 ppm) and GC-MS (molecular ion peak matching the theoretical mass). Column chromatography or recrystallization is used to remove impurities .

Q. How is the crystal structure of this compound determined experimentally?

- Experimental Design : Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 120 K) to minimize thermal motion. The SHELX suite (SHELXL for refinement) and WinGX are used for structure solution and visualization .

- Key Parameters : Bond lengths (e.g., C=O at ~1.22 Å) and angles are compared to literature values (e.g., Allen et al., 1987) to validate geometry .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved when refining this compound?

- Contradiction Analysis : Discrepancies may arise from twinning or disorder. Use the R-factor (<0.05) and goodness-of-fit (GoF ~1.0) to assess refinement quality. Cross-validate with alternative software (e.g., Olex2 vs. SHELXL) or check for hydrogen bonding inconsistencies (e.g., O-H⋯O vs. N-H⋯O interactions) .

- Example : In related benzamides, intermolecular N-H⋯O bonds (2.8–3.0 Å) stabilize packing; deviations >0.1 Å suggest data re-processing .

Q. What strategies optimize the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) : Modify substituents on the benzene ring (e.g., introducing electron-withdrawing groups like -NO to enhance electrophilicity). Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like bacterial enzymes (e.g., acps-pptase) .

- Experimental Validation : Perform in vitro assays (MIC for antimicrobial activity) and compare IC values against parent compound .

Q. How do intermolecular forces influence the physical properties of this compound?

- Analysis : SC-XRD reveals hydrogen bonding (e.g., O-H⋯O and N-H⋯O) and π-π stacking (3.5–4.0 Å). These interactions correlate with melting points (e.g., 454 K in analogs) and solubility. Use Mercury Software to quantify packing coefficients and Hirshfeld surfaces .

- Table : Key Intermolecular Interactions in Benzamide Derivatives

| Interaction Type | Distance (Å) | Energy (kcal/mol) | Role in Stability |

|---|---|---|---|

| O-H⋯O | 2.65 | -5.2 | Sheet formation |

| N-H⋯O | 2.89 | -3.8 | Chain elongation |

| C-H⋯π | 3.42 | -2.1 | Packing density |

| Data from |

Q. What computational methods predict the reactivity of this compound in coupling reactions?

- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. For example, a low LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack at the carbonyl group. Gaussian 16 with B3LYP/6-311++G(d,p) basis set is recommended .

Methodological Notes

- Avoiding Artifacts : In SC-XRD, ensure temperature stability (±0.1 K) during data collection to prevent lattice distortions .

- Synthetic Pitfalls : Propargylamine’s volatility necessitates inert atmospheres (N) and low-temperature stirring to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.